N-(2-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-14-7-2-3-8-15(14)20-17(23)13-21-10-6-9-16(18(21)24)27(25,26)22-11-4-1-5-12-22/h2-3,6-10H,1,4-5,11-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUDHBPHJSCTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorophenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Piperidine Moiety : Known for its role in enhancing biological activity through various mechanisms, such as enzyme inhibition.
- Sulfonamide Linkage : Often associated with antibacterial properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Strong |
| Escherichia coli | 0.5 μg/mL | Moderate |
| Pseudomonas aeruginosa | 0.75 μg/mL | Moderate |
These results suggest that the compound could serve as a potent antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant anticancer properties. The MTT assay results indicated that it inhibits cancer cell proliferation effectively.
| Cell Line | IC50 (μM) | Comparative Standard |
|---|---|---|
| HeLa (cervical cancer) | 10 | 5-Fluorouracil (8 μM) |
| MCF7 (breast cancer) | 15 | Doxorubicin (12 μM) |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.
Research indicates that this compound may exert its effects through several biochemical pathways:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes critical for bacterial growth.
- Cell Cycle Disruption : In cancer cells, the compound may interfere with key regulatory proteins involved in cell division.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated the compound's efficacy against various pathogens. It was found to have synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing overall antimicrobial activity .
Study 2: Anticancer Properties
In a recent publication, the compound was tested against multiple cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis through ROS generation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(3-Chlorophenyl)-2-(2-Oxo-5-(Piperidin-1-ylsulfonyl)Pyridin-1(2H)-yl)Acetamide ()
- Structural Differences : Chlorine is substituted at the 3-position of the phenyl ring instead of the 2-position. The piperidin-1-ylsulfonyl group is at position 5 of the pyridine ring.
- Implications: Positional isomerism may alter steric and electronic interactions with targets.
N-(2-Methoxyphenyl)-2-(2-Oxo-3-(Pyrrolidin-1-ylsulfonyl)Pyridin-1(2H)-yl)Acetamide ()
- Structural Differences : Methoxy group replaces chlorine at the phenyl ring, and pyrrolidin replaces piperidin in the sulfonyl group.
- Implications : The methoxy group introduces electron-donating effects, which may influence solubility and metabolic stability. The smaller pyrrolidin ring (5-membered vs. 6-membered piperidin) could affect conformational flexibility and target selectivity.
Core Heterocycle Modifications
N-(2-Fluorophenyl)-2-[6-Oxo-3-(Thiomorpholin-4-yl)Pyridazin-1(6H)-yl]Acetamide ()
- Structural Differences : Pyridazine replaces pyridine as the core heterocycle, with a thiomorpholin group (sulfur-containing morpholine) at position 3.
- Thiomorpholin’s sulfur atom may enhance hydrogen bonding or alter redox properties compared to piperidin-sulfonyl.
2-[3-(2-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]-N-(3-Methylpyridin-2-yl)Acetamide ()
- Structural Differences : Pyridazine core with a 3-methylpyridin-2-yl acetamide substituent.
- Implications : The methylpyridine group introduces a basic nitrogen, which could improve bioavailability or enable salt formation.
Functional Group Variations
2-(2-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)Acetamide ()
- Structural Differences : Replaces the pyridine-piperidin-sulfonyl group with a thiadiazole ring bearing a mercapto (-SH) group.
- Implications : The thiadiazole-mercapto system is associated with antioxidant activity, as seen in related coumarin-thiadiazole hybrids (). This highlights how core heterocycle changes can shift pharmacological profiles.
N-(4-Chlorophenyl)-2-({1-[2-Oxo-2-(Piperidin-1-yl)Ethyl]-1H-Indol-3-yl}Sulfanyl)Acetamide ()
- Structural Differences : Incorporates an indole ring linked via a sulfanyl (-S-) group and a 4-chlorophenyl substituent.
- Implications : The indole moiety may confer affinity for serotonin or tryptophan-related targets, while the sulfanyl group could influence redox activity.
Structural and Physicochemical Comparison Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Heterocyclic Core | Sulfonyl-Linked Group | Evidence ID |
|---|---|---|---|---|---|---|
| N-(2-Chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | C₁₈H₁₈ClN₃O₄S | 415.87 | 2-Chlorophenyl, pyridine-3-sulfonyl | Pyridine | Piperidin | [14] |
| N-(3-Chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | C₁₈H₁₈ClN₃O₄S | 415.87 | 3-Chlorophenyl, pyridine-5-sulfonyl | Pyridine | Piperidin | [14] |
| N-(2-Methoxyphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | C₁₈H₁₉N₃O₅S | 397.43 | 2-Methoxyphenyl, pyridine-3-sulfonyl | Pyridine | Pyrrolidin | [9] |
| N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide | C₁₇H₁₈FN₃O₃S | 387.41 | 2-Fluorophenyl, pyridazine-3-thiomorpholin | Pyridazine | Thiomorpholin | [10] |
| 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide | C₁₀H₈ClN₃OS₂ | 285.77 | 2-Chlorophenyl, thiadiazole-5-mercapto | Thiadiazole | N/A | [5] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
